5-Bromo-2-fluoro-4-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-fluoro-4-methylpyrimidine: is a heterocyclic compound that contains both bromine and fluorine atoms attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-4-methylpyrimidine typically involves the halogenation of a pyrimidine precursor. One common method is the bromination of 2-fluoro-4-methylpyrimidine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-fluoro-4-methylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative .
Scientific Research Applications
Chemistry: 5-Bromo-2-fluoro-4-methylpyrimidine is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound can be used to study the effects of halogenated pyrimidines on biological systems. It may serve as a precursor for the synthesis of biologically active molecules .
Medicine: Its derivatives may exhibit interesting pharmacological properties .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-4-methylpyrimidine depends on its specific applicationThese interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .
Comparison with Similar Compounds
- 2-Bromo-4-fluoropyrimidine
- 5-Bromo-2-chloro-4-methylpyrimidine
- 5-Fluoro-2-bromo-4-methylpyrimidine
Comparison: Compared to similar compounds, 5-Bromo-2-fluoro-4-methylpyrimidine is unique due to the presence of both bromine and fluorine atoms on the pyrimidine ring. This combination of halogens can influence the compound’s reactivity and properties, making it distinct from other halogenated pyrimidines .
Properties
Molecular Formula |
C5H4BrFN2 |
---|---|
Molecular Weight |
191.00 g/mol |
IUPAC Name |
5-bromo-2-fluoro-4-methylpyrimidine |
InChI |
InChI=1S/C5H4BrFN2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3 |
InChI Key |
RLAMPEMZMFYHRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.